molecular formula C8H6F2O2 B8554409 2-Furanmethanol, 5-(difluoromethyl)-alpha-ethynyl-

2-Furanmethanol, 5-(difluoromethyl)-alpha-ethynyl-

Cat. No.: B8554409
M. Wt: 172.13 g/mol
InChI Key: FMPJGPXBHJAXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furanmethanol, 5-(difluoromethyl)-alpha-ethynyl- is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Furanmethanol, 5-(difluoromethyl)-alpha-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanmethanol, 5-(difluoromethyl)-alpha-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

1-[5-(difluoromethyl)furan-2-yl]prop-2-yn-1-ol

InChI

InChI=1S/C8H6F2O2/c1-2-5(11)6-3-4-7(12-6)8(9)10/h1,3-5,8,11H

InChI Key

FMPJGPXBHJAXKL-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(O1)C(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

43 ml of a 0.5M solution of ethynyl magnesium bromide in tetrahydrofuran were added at 0° C. over one hour to a solution of 2.5 g of the product of Stage A and 30 ml of tetrahydrofuran. The reaction mixture was stirred at 0° C. for 1 hour and then was poured into a saturated aqueous sodium dihydrogenphosphate solution. The 3 g of product were chromatographed on silica by eluting with a 7/3 hexane/ethyl acetate mixture to obtain 2.5 g of the desired product.
[Compound]
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solution
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ethynyl magnesium bromide
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2.5 g
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Synthesis routes and methods II

Procedure details

43 cm3 of a 0.5M solution of ethynyl magnesium bromide in tetrahydrofuran is added at 0° C. over one hour to a solution containing 2.5 g of the product prepared in Stage A and 30 cm3 of tetrahydrofuran. The reaction mixture is maintained under agitation at 0° C. for 1 hour. It is poured into a saturated aqueous solution of sodium acid phosphate. 3 g of product is obtained which is chromatographed on silica eluting with a hexane--ethyl acetate mixture (7-3). 2.5 g of desired product is obtained.
[Compound]
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solution
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reactant
Reaction Step One
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ethynyl magnesium bromide
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2.5 g
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30 mL
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